molecular formula C10H11NO2 B8681445 3-(2-Hydroxyethyl)isoindolin-1-one

3-(2-Hydroxyethyl)isoindolin-1-one

Cat. No.: B8681445
M. Wt: 177.20 g/mol
InChI Key: BJWBPMBWUWQIJD-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)isoindolin-1-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a hydroxyethyl group attached to the isoindoline ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Comparison with Similar Compounds

3-(2-Hydroxyethyl)isoindolin-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H11NO2/c12-6-5-9-7-3-1-2-4-8(7)10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13)

InChI Key

BJWBPMBWUWQIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid methyl ester (1.5 g, 7.5 mmol) is added to a solution of NaBH4 (1.4 g, 37.6 mmol) in 50 mL of methanol at room temperature, and the mixture is stirred overnight. The reaction is quenched by addition of gaseous HCl until the pH=1. The methanol is evaporated, and the remaining solid is stirred in 100 mL of CH2Cl2 for 15 minutes. The solid is removed by filtration through Celite® 545. Evaporation of the filtrate gives 1.3 g (90% yield) of 1,3-dihydro-3-(2-hydroxyethyl)-2H-isoindol-1-one as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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